Tetrabromobisphenol A bismethyl ether

Description

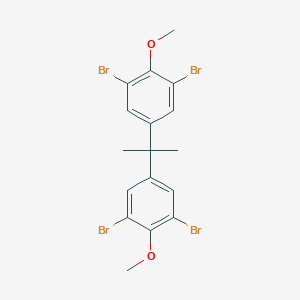

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKNNNAKHZPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865889 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37853-61-5 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution Dynamics of Tetrabromobisphenol a Bismethyl Ether

Spatiotemporal Distribution Patterns in Aquatic and Terrestrial Compartments

The distribution of TBBPA-BME in the environment is a complex interplay of its physical and chemical properties and environmental transport mechanisms. Its parent compound, TBBPA, has been detected globally in various environmental matrices, and as a derivative, TBBPA-BME follows similar distribution pathways. nih.govnih.gov

Detection in Surface Waters, Sediments, and Soils

TBBPA-BME, along with its parent compound TBBPA, has been identified in surface waters, sediments, and soils, often in proximity to industrial areas and manufacturing sites. nih.govnih.gov Sediments, in particular, can act as a significant sink for these compounds. researchgate.netscies.org For instance, in one study, the concentration of TBBPA dimethyl ether (a compound closely related to TBBPA-BME) in surficial sediments downstream of a plastic factory was found to be significantly higher than upstream, with concentrations reaching up to 1500 ng/g dry weight. nih.gov

A study in the Weihe River Basin in China detected TBBPA in 61.8% of sediment samples, with concentrations ranging from not detected to 3.889 ng/g dry weight. nih.gov While this study focused on TBBPA, the presence of its derivatives like TBBPA-BME is often correlated. Research has shown that TBBPA can be O-methylated to form TBBPA monomethyl ether and TBBPA dimethyl ether in the environment. nih.gov

Table 1: Detection of TBBPA and its Derivatives in Aquatic and Terrestrial Compartments

| Environmental Compartment | Compound | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Sediment | TBBPA dimethyl ether | Up to 1500 ng/g dw | Downstream of a plastic factory | nih.gov |

| Sediment | TBBPA | ND - 3.889 ng/g dw | Weihe River Basin, China | nih.gov |

| Surface Water | TBBPA | ND - 12.279 ng/L | Weihe River Basin, China | nih.gov |

| Soil | TBBPA AE | ND - 0.064 ng/g dw | Near a BFR manufacturing plant | nih.gov |

| Soil | TBBPA DBPE | ND - 0.58 ng/g dw | Near a BFR manufacturing plant | nih.gov |

ND: Not Detected, dw: dry weight, AE: allyl ether, DBPE: 2,3-dibromopropyl ether

Atmospheric Presence and Indoor Dust Contamination

Due to its use in a wide array of consumer products, TBBPA and its derivatives are frequently detected in indoor environments. nih.govresearchgate.net TBBPA can leach from products and accumulate in indoor dust. researchgate.net Studies have reported varying concentrations of TBBPA in indoor dust from different microenvironments such as houses and internet cafes. researchgate.net For example, a study in the Philippines found TBBPA concentrations in indoor dust ranging from not detected to 4916 ng/g. researchgate.net Another study in Belgium found TBBPA in dust from houses and offices. researchgate.net

The atmospheric presence of TBBPA has been confirmed even in remote locations like the Arctic, suggesting the potential for long-range transport, likely through adsorption to airborne particulates. industrialchemicals.gov.au While specific data for TBBPA-BME is less common, its presence in indoor dust can be inferred from the detection of its parent compound. For instance, in the US, indoor dust was found to contain up to 0.6 nmol/g of TBBPA-BDBPE, a derivative of TBBPA. nih.gov

Biotic Accumulation and Occurrence in Diverse Food Matrices

The presence of TBBPA-BME and related compounds in the environment leads to their uptake and accumulation in living organisms, and consequently, their entry into the food chain.

Bioaccumulation in Aquatic and Terrestrial Organisms

TBBPA and its derivatives have been shown to bioaccumulate in both aquatic and terrestrial organisms. nih.govindustrialchemicals.gov.au In aquatic environments, organisms can take up these compounds directly from the water or through their diet. nih.gov Studies on common carp (B13450389) have shown that TBBPA derivatives can rapidly accumulate in various tissues, with the liver often showing the highest concentrations. nih.gov For example, in a study on TBBPA bis (allyl ether), the highest concentration in common carp was found in the liver at 6.00 μg/g wet weight. nih.gov

In terrestrial ecosystems, earthworms have been shown to accumulate TBBPA from the soil. researchgate.net The extent of bioaccumulation can vary between different species. researchgate.net

Table 2: Bioaccumulation of TBBPA Derivatives in Organisms

| Organism | Compound | Tissue | Concentration | Reference |

|---|---|---|---|---|

| Common Carp (Cyprinus carpio) | TBBPA bis (allyl ether) | Liver | 6.00 μg/g ww | nih.gov |

| Mollusks | TBBPA AE | - | ND - 0.54 ng/g dw | nih.gov |

| Mollusks | TBBPA DBPE | - | ND - 1.41 ng/g dw | nih.gov |

| Herring Gull Eggs | TBBPA-BDBPE | - | Up to 497 ng/g ww | researchgate.net |

ww: wet weight, dw: dry weight, AE: allyl ether, DBPE: 2,3-dibromopropyl ether, BDBPE: bis(2,3-dibromopropyl) ether

Presence in Animal-Derived Foodstuffs

The bioaccumulation of TBBPA and its derivatives in organisms leads to their presence in various food products of animal origin. nih.govindustrialchemicals.gov.au The European Food Safety Authority (EFSA) has assessed the presence of TBBPA and its derivatives in food. nih.gov Their findings indicate that the highest levels of TBBPA are generally found in fish and other seafood. nih.gov For instance, fish liver has shown levels up to 13 μg/kg wet weight. nih.gov Meat and meat products, as well as milk and dairy products, are also contributors to dietary exposure. nih.govwur.nl

A study on herring gull eggs from the North American Great Lakes detected TBBPA-bis(2,3,-dibromopropyl ether) in 95% of the egg pools, with concentrations in individual eggs reaching up to 497 ng/g wet weight. researchgate.net This indicates the widespread presence of these compounds in wildlife and their potential to enter the human food chain.

Interfacial Behavior and Association with Emerging Environmental Media

Recent research has focused on the interaction of TBBPA and its derivatives with emerging environmental contaminants like microplastics. researchgate.netnih.gov Microplastics can act as vectors for organic pollutants, influencing their transport and bioavailability in the environment. scies.orgnih.gov

Sorption to Micro/Nanoplastics and Other Particulate Matter

Tetrabromobisphenol A bismethyl ether (TBBPA-BME) is a derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA). While the environmental fate and behavior of TBBPA have been the subject of numerous studies, specific research focusing solely on the sorption dynamics of TBBPA-BME with micro/nanoplastics and other particulate matter is limited.

Current scientific literature points to the development of analytical methods for the detection of various halogenated flame retardants, including TBBPA-BME, in environmental and biological samples. For instance, studies have worked on optimizing sample treatment procedures for determining emerging and historical halogenated flame retardants in biota. In some analytical procedures using silica (B1680970) columns for fractionation, TBBPA-BME has been noted to elute in fractions that may not be suitable for the intended analysis, suggesting certain sorptive interactions with the silica material. nih.gov

Research on the parent compound, TBBPA, has shown that it can be metabolized into other products, and both TBBPA and its derivatives are found to be highly bioconcentrated. researchgate.net The distribution of TBBPA in various environmental compartments, including its association with particulate matter, is an active area of research. researchgate.net While it is plausible that TBBPA-BME, as a derivative, would exhibit some sorption to environmental solids, specific data on the extent and nature of this sorption are not extensively documented.

Data Tables

Due to the limited availability of specific research on the sorption of this compound to micro/nanoplastics and other particulate matter, no data tables with detailed research findings can be provided at this time.

Environmental Fate and Transport Processes of Tetrabromobisphenol a Bismethyl Ether

Environmental Persistence and Degradation Resistance

Tetrabromobisphenol A bismethyl ether is recognized as an environmental contaminant found in water, soil, air, and sediment. smolecule.com Its persistence is linked to the stability of its parent compound, TBBPA, which is known for low volatility, low water solubility, and general recalcitrance. nih.gov TBBPA-BME is formed through the O-methylation of TBBPA, a process that can be mediated by microorganisms in aerobic environments. researchgate.netnih.gov

Studies have shown that TBBPA-BME can persist in the environment, with its concentrations sometimes being comparable to or even higher than TBBPA in certain matrices like surficial sediments. nih.gov For instance, concentrations of TBBPA and TBBPA-BME in sewage sludge have been reported in the ranges of 31–56 ng/g dry weight (dw) and <1.9 ng/g dw, respectively. nih.gov However, in other sediment samples, TBBPA-BME was detected at higher levels than TBBPA. nih.gov

Bioavailability and Trophic Transfer Mechanisms

The bioavailability and movement of TBBPA-BME through food webs are key aspects of its environmental risk profile.

TBBPA-BME has been shown to be taken up and accumulated by various organisms, including plants and aquatic animals. smolecule.comnih.gov Studies on pumpkin plants using hydroponic exposure revealed that TBBPA-BME is more readily taken up and translocated than its parent compound, TBBPA. nih.gov

In these experiments, the concentration of TBBPA-BME in pumpkin roots was 1.5 to 2.0 times higher than that of TBBPA under the same conditions. smolecule.com Furthermore, TBBPA-BME demonstrated greater mobility within the plant; 6.3% of the TBBPA-BME that accumulated in the roots was translocated to the stems and leaves, while TBBPA was largely confined to the roots. smolecule.com The study also verified the interconversion between TBBPA-BME and TBBPA within the intact plants. nih.gov

In aquatic ecosystems, TBBPA derivatives can accumulate in fish. nih.gov For example, a study on common carp (B13450389) exposed to a related compound, TBBPA bis (allyl ether) (TBBPA-BAE), showed rapid accumulation in various tissues. nih.gov The highest concentrations were found in the liver, with the longest residence time observed in the kidney. nih.gov While this study focused on a different ether derivative, it highlights the potential for TBBPA ethers to be bioavailable and distribute within fish tissues. Earthworms have also been shown to take up TBBPA and transform it into its methylated ether forms. researchgate.net

Trophic magnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. TBBPA and its derivatives have been detected in various wildlife, indicating their entry into food webs. nih.gov For example, TBBPA derivatives have been found in herring gull eggs, which suggests they are persistent and bioaccumulative. ysfri.ac.cn

The detection of TBBPA-BME in aquatic systems, sediments, and animals points to its potential for trophic transfer. nih.gov While direct, comprehensive studies on the trophic magnification factor (TMF) of TBBPA-BME are limited, the presence of related TBBPA derivatives in top predators like herring gulls and Indo-Pacific humpback dolphins signals a risk of bioaccumulation and biomagnification within aquatic and terrestrial food chains. ysfri.ac.cnresearchgate.net The transformation of TBBPA to TBBPA-BME within organisms like earthworms and its subsequent presence in the ecosystem further contributes to its availability for uptake by other species. researchgate.net

Long-Range Environmental Transport Potential

Evidence suggests that TBBPA derivatives, including ethers, have the potential for long-range environmental transport. These compounds have been detected in environmental samples far from their points of origin. nih.gov For instance, TBBPA derivatives have been identified in air samples and in herring gulls from the Great Lakes region, indicating atmospheric transport and widespread distribution. ysfri.ac.cnnih.gov

The detection of TBBPA and its derivatives in mollusks from the Chinese Bohai Sea further supports the idea of their distribution in the coastal environment. ysfri.ac.cn The presence of these compounds in diverse and remote locations is a key indicator of their ability to undergo long-range transport, likely through atmospheric particles and ocean currents, leading to global distribution. ysfri.ac.cn

Transformation and Degradation Pathways of Tetrabromobisphenol a Bismethyl Ether

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms and plants. These processes are crucial in determining the environmental fate and persistence of contaminants like TBBPA-BME.

Microorganisms play a significant role in the transformation of TBBPA, often leading to the formation of TBBPA-BME through O-methylation in aerobic environments. nih.govnih.govresearchgate.net The subsequent degradation of TBBPA-BME by microbial communities is an area of ongoing research. The primary mechanisms believed to be involved are demethylation, reductive debromination, and skeletal cleavage.

Demethylation: The initial step in the microbial degradation of TBBPA-BME is likely the cleavage of the ether bonds, a process known as demethylation. This would convert TBBPA-BME back to TBBPA monomethyl ether (TBBPA-MME) and subsequently to TBBPA. Studies have shown that TBBPA dimethyl ether can disappear under methanogenic conditions, with the formation of bisphenol A (BPA) as a transformation product, which suggests that demethylation is a key process.

Reductive Debromination: Following or concurrent with demethylation, reductive debromination can occur, where bromine atoms are sequentially removed from the aromatic rings. This process is typically favored under anaerobic conditions. While this has been extensively studied for TBBPA, direct evidence for the reductive debromination of TBBPA-BME is limited. However, the formation of BPA from TBBPA-BME in methanogenic environments implies that debromination of the core structure occurs after the methyl groups are cleaved.

Skeletal Cleavage: The central carbon bridge of the bisphenol A structure can be cleaved by microbial action. This breakdown of the molecular backbone is a critical step in the complete mineralization of the compound. For TBBPA, this has been observed to follow debromination. It is hypothesized that TBBPA-BME would undergo a similar fate after demethylation and debromination.

Table 1: Microbial Transformation Products of TBBPA-BME

| Parent Compound | Transformation Process | Key Products | Environment |

|---|---|---|---|

| Tetrabromobisphenol A bismethyl ether | Demethylation | TBBPA monomethyl ether, TBBPA | Anaerobic/Methanogenic |

| This compound | Demethylation & Debromination | Bisphenol A | Anaerobic/Methanogenic |

Phytoremediation is the use of plants to remove, contain, or degrade environmental contaminants. Plants can take up organic pollutants from soil and water and metabolize them through various enzymatic pathways.

Studies on the uptake and metabolism of TBBPA-BME have demonstrated that plants are capable of transforming this compound. In a study using pumpkin plants (Cucurbita maxima), TBBPA-BME was taken up by the roots and subsequently transformed. nih.gov The primary metabolites identified were TBBPA monomethyl ether and TBBPA, indicating that plants can demethylate TBBPA-BME. nih.gov This interconversion highlights a potential pathway for the re-formation of the more widely studied TBBPA from its methylated derivative in the environment. nih.gov

The transformation within the plant is likely facilitated by enzymes such as cytochrome P450 monooxygenases and peroxidases, which are known to be involved in the metabolism of various organic pollutants in plants. The transformation of TBBPA-BME back to TBBPA within plant tissues suggests that while plants can contribute to its degradation, they may also act as a temporary reservoir for its more persistent parent compound. nih.gov

Table 2: Phytotransformation of TBBPA-BME in Pumpkin Plants

| Parent Compound | Plant Species | Transformation Pathway | Major Metabolites |

|---|---|---|---|

| This compound | Cucurbita maxima | Demethylation | TBBPA monomethyl ether, Tetrabromobisphenol A |

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of living organisms. These processes, driven by factors such as light, heat, and reactive chemical species, can also contribute significantly to the degradation of TBBPA-BME.

Given the structural similarity, it is expected that TBBPA-BME would also be susceptible to photochemical degradation. The ether linkages may also be a target for photolytic cleavage. The presence of bromine atoms suggests that reductive debromination is a likely photochemical pathway.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Ozonation: Ozonation has been shown to be effective in degrading TBBPA in water. plos.orgnih.gov The process involves the cleavage of the central carbon atom and the breakdown of the phenyl rings, often accompanied by debromination. plos.org Although specific studies on the ozonation of TBBPA-BME are lacking, it is anticipated that the strong oxidizing power of ozone and the hydroxyl radicals it generates would effectively degrade the molecule. The ether bonds and the aromatic rings would be primary targets for attack, leading to a cascade of smaller, more oxidized fragments.

UV/Fenton: The UV/Fenton process, which combines UV light with Fenton's reagent (hydrogen peroxide and an iron catalyst), is a powerful AOP that generates a high concentration of hydroxyl radicals. This process has been successfully applied to the degradation of TBBPA, resulting in its complete removal through sequential debromination and cleavage of the molecular structure. appliedmineralogy.comresearchgate.netnih.gov It is highly probable that the UV/Fenton process would also be effective for the degradation of TBBPA-BME, following similar pathways of hydroxylation, demethylation, debromination, and eventual mineralization.

Thermal decomposition is the breakdown of a compound by heat. The thermal degradation of TBBPA has been studied, and it is known to decompose at elevated temperatures. nih.gov A dominant initial step in the gas-phase thermal decomposition of TBBPA is the elimination of a methyl group from the isopropylidene bridge. nih.gov

For TBBPA-BME, the ether linkages are likely to be the most thermally labile bonds. Studies on other brominated ether flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), show that the primary thermal degradation pathway is the cleavage of the ether bonds. nih.gov Therefore, it is expected that the thermal decomposition of TBBPA-BME would primarily proceed through the cleavage of the methyl-ether bonds, releasing the methyl groups and forming TBBPA or related radical species. Further heating would lead to the decomposition of the TBBPA backbone, similar to the thermal degradation of TBBPA itself.

Identification and Characterization of Transformation Products and Metabolites

The transformation of this compound (TBBPA-BME) in various environmental and biological systems leads to the formation of several identifiable products and metabolites. Research has characterized these compounds, revealing pathways that include demethylation, debromination, and hydrolysis.

Studies have demonstrated the biotransformation of TBBPA-BME back to its precursor, Tetrabromobisphenol A (TBBPA), as well as to Tetrabromobisphenol A monomethyl ether (TBBPA-MME). nih.gov In experiments using whole pumpkin plants, the interconversion between TBBPA-BME and TBBPA was confirmed. nih.gov The transformation from TBBPA-BME to TBBPA-MME, and subsequently to TBBPA, appears to be a sequential demethylation process that occurs at the root/water interface of the seedlings. nih.gov The transformation ratio in mole mass (TRMM) for the conversion of TBBPA-BME to TBBPA-MME was reported as 0.50%, and to TBBPA as 0.53% within the pumpkin system. nih.gov

Under acidic or basic conditions, the methyl ether groups of TBBPA-BME can undergo hydrolysis to yield TBBPA and methanol. smolecule.com Furthermore, as a brominated compound, TBBPA-BME can undergo dehydrobromination, which involves the loss of bromine atoms, leading to the formation of less halogenated derivatives. smolecule.com

Given that TBBPA is a primary metabolite of TBBPA-BME, the subsequent transformation products of TBBPA are also relevant. The biotransformation of TBBPA can involve O-methylation to form TBBPA-MME and TBBPA-BME. nih.gov Other identified transformation mechanisms for TBBPA include sulfation, glucosylation, and debromination, particularly in aquatic environments involving microalgae. nih.gov In such systems, identified metabolites include TBBPA sulfate, TBBPA glucoside, and sulfated TBBPA glucoside. nih.gov

Debromination of TBBPA results in lower-brominated congeners, such as tribromobisphenol A (TriBBPA) and dibromobisphenol A (DBBPA), which have been identified as photolytic degradation products. researchgate.net Mechanochemical degradation studies have also shown the formation of TriBBPA, dibrominated and monobrominated BPA, and ultimately Bisphenol A (BPA) as intermediates. nih.gov In soil, novel transformation products of TBBPA derivatives have been identified, suggesting that ether bond breakage and debromination are significant transformation pathways. nih.gov These products include TriBBPA mono(allyl ether) (TriBBPA-MAE) and DBBPA-MAE. nih.gov

The table below summarizes the key transformation products and metabolites identified in studies involving TBBPA-BME and its primary metabolite, TBBPA.

Interactive Data Table: Transformation Products of TBBPA-BME and TBBPA

| Parent Compound | Transformation Product/Metabolite | Transformation Pathway | System/Conditions | Reference |

| TBBPA-BME | Tetrabromobisphenol A monomethyl ether (TBBPA-MME) | Demethylation | Pumpkin plants | nih.gov |

| TBBPA-BME | Tetrabromobisphenol A (TBBPA) | Demethylation | Pumpkin plants | nih.gov |

| TBBPA-BME | Tetrabromobisphenol A (TBBPA) | Hydrolysis | Acidic/Basic conditions | smolecule.com |

| TBBPA-BME | Methanol | Hydrolysis | Acidic/Basic conditions | smolecule.com |

| TBBPA-BME | Less halogenated derivatives | Dehydrobromination | Presence of strong bases | smolecule.com |

| TBBPA | TBBPA monomethyl ether (TBBPA-MME) | O-methylation | Microalgae, Pumpkin plants | nih.govnih.gov |

| TBBPA | Tribromobisphenol A (TriBBPA) | Debromination | Photolysis, Mechanochemical | researchgate.netnih.gov |

| TBBPA | Dibromobisphenol A (DBBPA) | Debromination | Photolysis, Mechanochemical | researchgate.netnih.gov |

| TBBPA | Bisphenol A (BPA) | Reductive debromination | Anaerobic environments, Mechanochemical | nih.govnih.gov |

| TBBPA | TBBPA sulfate | Sulfation | Freshwater microalgae | nih.gov |

| TBBPA | TBBPA glucoside | Glucosylation | Freshwater microalgae | nih.gov |

| TBBPA | Sulfated TBBPA glucoside | Sulfation & Glucosylation | Freshwater microalgae | nih.gov |

Analytical Methodologies for the Quantitative Determination of Tetrabromobisphenol a Bismethyl Ether in Complex Matrices

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte prior to instrumental analysis. Methodologies are tailored to the specific characteristics of the sample matrix.

Extraction from Environmental Samples (e.g., Water, Soil, Sediment, Air, Dust)

The extraction of TBBPA-BME from environmental matrices often involves solvent-based techniques chosen to match the analyte's properties. For aqueous samples, such as hydroponic solutions, a common approach is liquid-liquid extraction. nih.gov In one method, water samples are extracted multiple times with methylene (B1212753) chloride. nih.gov The combined organic extracts are then dried, typically using anhydrous sodium sulfate, and concentrated before further purification. nih.gov

For solid matrices like sediment and suspended particulate matter (SPM), analytical procedures have been developed that are effective with small sample sizes, such as 0.5 grams. nih.govresearchgate.net These methods are designed to be part of a simultaneous sample preparation workflow that also accommodates the analysis of related TBBPA compounds. nih.gov

| Sample Matrix | Extraction Technique | Key Parameters | Source |

|---|---|---|---|

| Water (Hydroponic Solution) | Liquid-Liquid Extraction | Solvent: Methylene Chloride; Dehydration with anhydrous sodium sulfate. | nih.gov |

| Sediment / Suspended Particulate Matter (SPM) | Solvent Extraction (as part of a simultaneous prep) | Requires only 0.5 g of sample material. | nih.govresearchgate.net |

Extraction from Biological Samples (e.g., Tissue, Blood, Urine, Milk, Food)

The analysis of TBBPA-BME in biological samples requires robust extraction methods to handle the complex nature of tissues. For plant tissues, including leaves, stems, and roots, a common procedure involves homogenization-assisted solvent extraction. nih.gov Samples are homogenized with a solvent like methylene chloride, often with the aid of steel balls in a tissue lyser. nih.gov The process is typically repeated, and the supernatant extracts are combined for purification. nih.gov To ensure accuracy and account for any loss during the preparation steps, isotopically labeled surrogate standards, such as ¹³C₁₂-TBBPA DME, are added to the samples before extraction. nih.gov

For animal tissues, such as fish muscle, methods have been validated that allow for the determination of TBBPA-BME from small sample amounts (0.5 g). nih.govresearchgate.net

| Sample Matrix | Extraction Technique | Key Parameters | Source |

|---|---|---|---|

| Plant Tissue (Leaf, Stem, Root) | Homogenization-assisted Solvent Extraction | Solvent: Methylene Chloride; Surrogate Standard: ¹³C₁₂-TBBPA DME. | nih.gov |

| Fish Muscle | Solvent Extraction (as part of a simultaneous prep) | Validated for small sample sizes (0.5 g). | nih.govresearchgate.net |

Lipid Removal and Purification Strategies

Following initial extraction, a cleanup step is essential to remove co-extracted interfering compounds like lipids, which can suppress the instrument signal and contaminate the analytical system. Solid Phase Extraction (SPE) is a widely used technique for this purpose.

For extracts from plant and water samples, ENVI™-carb SPE columns are effective for purification. nih.gov A typical procedure involves preconditioning the column with methylene chloride and hexane (B92381). nih.gov After the sample extract is loaded, the column is washed, and the analytes, including TBBPA-BME, are eluted using a mixture of hexane and methylene chloride (e.g., 1:1 v/v). nih.gov This cleanup method effectively separates the neutral TBBPA-BME from more polar and non-polar interferences. nih.gov In some methodologies, the purified organic phase is then divided, with one portion prepared for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and the other for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of other related compounds. nih.gov

State-of-the-Art Chromatographic and Spectrometric Detection

The quantitative determination of TBBPA-BME at trace levels is accomplished using high-resolution chromatographic separation coupled with sensitive mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a well-established and robust technique for the analysis of neutral, thermally stable compounds like TBBPA-BME. nih.gov The compound is separated from other components on a capillary column (such as a DB-5MS) before being ionized and detected by the mass spectrometer. nih.gov

Instrumental analysis often involves a programmed temperature ramp in the GC oven to ensure optimal separation. nih.gov For example, a program might start at 100°C and gradually increase to 230°C. nih.gov The mass spectrometer can be operated in full scan mode to confirm the identity of TBBPA-BME or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. nih.gov The method has proven capable of achieving low detection limits in various matrices. nih.gov

| Sample Matrix | Method Detection Limit (MDL) | Source |

|---|---|---|

| Solution (Water) | 5.7 pg/mL | nih.gov |

| Leaf | 1.9 ng/g | nih.gov |

| Stem and Root | 5.0 ng/g | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

While GC-MS is highly effective, recent advancements have led to the development of LC-MS/MS-based methods for TBBPA-BME. A significant breakthrough was the development of a method using an Atmospheric Pressure Photoionization (APPI) source. nih.govresearchgate.net This was reportedly the first time TBBPA-BME could be determined by an LC-MS/MS technique using the same sample extract prepared for its phenolic analogues, TBBPA and TBBPA monomethyl ether. nih.govresearchgate.net This approach utilizes a triple quadrupole mass spectrometer and provides a comprehensive analytical solution for related compounds from a single preparation. nih.gov

Another ionization technique, Atmospheric Pressure Chemical Ionization (APCI) , has also been successfully employed in HPLC-MS/MS methods for the sensitive and simultaneous detection of TBBPA-BME and other derivatives in complex environmental samples like sewage sludge and river water. researchgate.net These LC-based methods offer the advantage of analyzing the sample directly without the need for derivatization, which is sometimes required for GC analysis of other related compounds.

| Ionization Source | Mass Spectrometer | Key Advantage | Source |

|---|---|---|---|

| Atmospheric Pressure Photoionization (APPI) | Triple Quadrupole (TQ-S) | Allows determination from the same extract as TBBPA and MM-TBBPA. | nih.govresearchgate.net |

| Atmospheric Pressure Chemical Ionization (APCI) | Triple Quadrupole | Sensitive, simultaneous detection in complex environmental matrices. | researchgate.net |

Method Validation, Quality Assurance, and Isotope-Labelled Standards in Trace Analysis

The reliable quantification of Tetrabromobisphenol A bismethyl ether (TBBPA-BME) and related compounds in complex environmental and biological matrices necessitates rigorous analytical methodologies. The trace levels at which these compounds often occur demand highly sensitive and accurate detection methods, underpinned by robust validation, stringent quality assurance protocols, and the use of appropriate internal standards.

Method Validation

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. For TBBPA-BME and its parent compounds, this involves assessing several key performance parameters to ensure data accuracy and reliability. Validation is typically performed by analyzing spiked samples, where a known quantity of the analyte is added to a blank matrix (e.g., sediment, sludge, or water) that is free of the target compound. researchgate.netdphen1.com

Key validation parameters include:

Recovery: This measures the efficiency of the extraction and clean-up process. It is the percentage of the known amount of analyte added to a sample that is successfully measured by the analytical instrument. Studies on related brominated flame retardants show that recovery rates can vary significantly depending on the extraction technique and the sample matrix. For instance, in the analysis of a similar compound, TBBPA bis(2,3-dibromopropyl ether), pressurised fluid extraction (PFE) yielded high recovery rates of 90-98% in sediment and sewage sludge, superior to classical methods like Soxhlet and sonication. researchgate.net In the analysis of TBBPA in plant matter, recoveries of 69±4% were achieved after a multi-step process involving ultrasonic extraction, lipid removal, and purification. nih.gov

Linearity: A method's linear range is the concentration span over which the instrument's response is directly proportional to the analyte concentration. This is typically established using a series of calibration standards. For the analysis of TBBPA and related bisphenols using high-performance liquid chromatography (HPLC), a linear range of 0.05 to 25 mg L⁻¹ has been demonstrated. dphen1.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. dphen1.com For TBBPA in plant samples analyzed by gas chromatography/mass spectrometry (GC/MS), an LOD of 4.10 ng/g was reported. nih.gov A highly sensitive method for TBBPA/S and their derivatives in soil using ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-MS/MS) achieved method quantitative limits (MQLs) ranging from 0.22 to 8.8 pg/g dry weight. researchgate.net

Table 1: Examples of Method Validation Parameters for TBBPA and Related Compounds

| Parameter | Compound | Matrix | Method | Finding | Citation |

|---|---|---|---|---|---|

| Recovery | TBBPA bis(2,3-dibromopropyl ether) | Sediment & Sewage Sludge | Pressurised Fluid Extraction (PFE) | 90-98% | researchgate.net |

| Recovery | Tetrabromobisphenol A (TBBPA) | Maize | Ultrasonic Extraction, GC/MS | 69±4% | nih.gov |

| Recovery | ¹³C₁₂-labeled TBBPA | Soil | UPLC-MS/MS | 99% | researchgate.net |

| Linear Range | TBBPA | Water | HPLC | 0.05-25 mg L⁻¹ | dphen1.com |

| Limit of Detection (LOD) | TBBPA | Plant Samples | GC/MS | 4.10 ng/g | nih.gov |

| Limit of Quantification (LOQ) | TBBPA | Water | HPLC | 0.71-0.98 µg L⁻¹ | dphen1.com |

| Method Quantitative Limit (MQL) | TBBPA Derivatives | Soil | UPLC-MS/MS | 0.22-8.8 pg/g dw | researchgate.net |

Quality Assurance

Quality Assurance (QA) involves a comprehensive set of procedures to ensure that the analytical data generated meets predefined standards of quality. In the trace analysis of TBBPA-BME, QA protocols are essential to prevent contamination and ensure the integrity of the results.

Key components of a QA program include:

Method Blanks: These are samples that contain all the reagents used in the analysis but no sample matrix. They are processed alongside the actual samples to check for contamination introduced during the analytical procedure.

Matrix Spikes: A known amount of the analyte is added to an actual sample, which is then analyzed. This helps to assess the effect of the sample matrix on the analytical method's performance. dphen1.com

Sample Clean-up: Complex matrices like sediment, sludge, and biological tissues contain many compounds that can interfere with the analysis. dphen1.com Effective clean-up steps are crucial. Techniques such as gel permeation chromatography (GPC), activated silica (B1680970) gel columns, and solid-phase extraction (SPE) are commonly employed to remove these interferences before instrumental analysis. researchgate.netdphen1.com For example, a method for analyzing TBBPA in plant samples involved lipid removal by repartitioning between an organic solvent and an alkaline solution, followed by purification using both HLB and silica SPE cartridges. nih.gov

Isotope-Labelled Standards

The use of isotope-labelled internal standards is a cornerstone of modern quantitative analysis for trace organic contaminants, including TBBPA-BME. These standards are analogues of the target analyte in which one or more atoms have been replaced with a heavier isotope (e.g., Carbon-13 [¹³C] or Deuterium [D]). lumiprobe.com

The key advantage of using an isotope-labelled standard, such as ¹³C₁₂-Tetrabromobisphenol A, is that it behaves almost identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, clean-up, and instrumental analysis. dphen1.comalfa-chemistry.com Any analyte losses or variations in instrument response due to matrix effects will affect both the native analyte and the isotope-labelled standard equally. dphen1.com By measuring the ratio of the native analyte to the known concentration of the added isotope-labelled standard, analysts can accurately quantify the analyte concentration in the original sample, effectively correcting for method variability and matrix-induced signal suppression or enhancement. dphen1.com

For example, in a study analyzing TBBPA and its derivatives in soil, ¹³C₁₂-labeled TBBPA was used as a surrogate standard, with average recoveries of 103% in spiked blank samples and 99% in soil samples, demonstrating the effectiveness of this approach. researchgate.net Commercially available standards, such as Tetrabromobisphenol A (ring-¹³C₁₂, 99%), are utilized for these applications in environmental analysis. isotope.com

Human Exposure and Biomonitoring of Tetrabromobisphenol a Bismethyl Ether

Characterization of Human Exposure Routes

Limited direct research has been conducted on the specific human exposure routes for Tetrabromobisphenol A bismethyl ether (TBBPA-BME), also known as Tetrabromobisphenol A dimethyl ether (TBBPA-DME). The available information largely pertains to its parent compound, Tetrabromobisphenol A (TBBPA), with some studies suggesting the potential for human exposure to TBBPA-BME due to its formation from TBBPA in the environment.

Dietary Exposure Pathways

Currently, there are no comprehensive studies that quantify the dietary exposure of the general population to TBBPA-BME. A 2021 scientific opinion from the European Food Safety Authority (EFSA) on TBBPA and its derivatives, which included TBBPA bismethyl ether (TBBPA-bMeE), noted a lack of studies estimating human dietary exposure to any of the TBBPA derivatives. nih.gov

However, the potential for dietary exposure is suggested by a few key findings:

Environmental Transformation: TBBPA can be transformed into TBBPA-BME by microorganisms in the environment. nih.gov This transformation creates a potential pathway for the entry of TBBPA-BME into the food chain.

Presence in Aquatic Life: An early study from 1983 detected the dimethyl ether derivative of TBBPA in mussels from Osaka Bay, Japan, at a concentration of approximately 5 µg/kg wet weight. epa.gov

Uptake by Plants: Research has demonstrated that pumpkin seedlings can absorb TBBPA-DME from their growth medium and translocate it to their leaves. Interestingly, the same study also found that pumpkin plants can biotransform TBBPA-DME back into TBBPA, indicating a complex metabolic relationship within plants. mdpi.com

These findings underscore the possibility of TBBPA-BME being present in various food sources, particularly seafood and potentially some vegetables, although the extent of contamination and human intake remains unquantified.

Inhalation and Dermal Absorption Exposure

Specific data on human exposure to TBBPA-BME through inhalation and dermal absorption is not currently available in published scientific literature.

For the parent compound TBBPA, inhalation of and dermal contact with contaminated dust are recognized as significant exposure pathways, especially for children. nih.govca.gov TBBPA is a high production volume chemical used as a flame retardant in numerous consumer products, including electronics and furniture, and it can be released into the indoor environment, accumulating in dust. ca.gov

Studies on other TBBPA derivatives, such as Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-BDBPE), have indicated that dermal absorption can be a significant route of exposure. researchgate.net While this suggests that dermal contact could also be a relevant pathway for TBBPA-BME, direct experimental evidence is lacking.

Occupational Exposure Scenarios

There is a scarcity of specific information regarding occupational exposure to TBBPA-BME. General information on TBBPA suggests that the highest potential for occupational exposure occurs during its direct handling in manufacturing and processing facilities. industrialchemicals.gov.au However, specific monitoring data for TBBPA-BME in occupational settings has not been reported.

Human Biomonitoring Studies and Detected Levels

Direct human biomonitoring data for TBBPA-BME is exceptionally limited. While numerous studies have detected the parent compound TBBPA in various human biological samples, the same cannot be said for its bismethyl ether derivative.

Prevalence in Human Biological Fluids (e.g., Serum, Plasma, Urine, Breast Milk, Umbilical Cord Blood)

No studies have been identified that report detected levels of TBBPA-BME in human serum, plasma, urine, breast milk, or umbilical cord blood.

A 2021 report by EFSA stated that no data were available on the concentrations of TBBPA derivatives, including TBBPA-BME, in human samples. nih.gov This is in contrast to the parent compound TBBPA, which has been detected in these matrices in numerous studies. nih.govepa.govnih.govnih.govresearchgate.netresearchgate.net

One study has suggested that TBBPA-DME exhibits enzymatic activity in human serum, which may imply its presence in the bloodstream, but no concentration levels were provided. researchgate.net

The following table summarizes the lack of available data for TBBPA-BME in human biological fluids, in contrast to the findings for its parent compound, TBBPA.

Table 1: Human Biomonitoring Data for TBBPA-BME and TBBPA

| Compound | Biological Fluid | Detected Levels in Humans |

| This compound (TBBPA-BME) | Serum | No data available |

| Plasma | No data available | |

| Urine | No data available | |

| Breast Milk | No data available | |

| Umbilical Cord Blood | No data available | |

| Tetrabromobisphenol A (TBBPA) | Serum | Detected in multiple studies epa.govnih.govnih.govresearchgate.netresearchgate.net |

| Plasma | Detected in multiple studies nih.govnih.gov | |

| Urine | Detected in multiple studies nih.gov | |

| Breast Milk | Detected in multiple studies nih.govepa.govnih.govnih.govresearchgate.net | |

| Umbilical Cord Blood | Detected in multiple studies epa.govresearchgate.net |

Accumulation in Human Tissues (e.g., Adipose Tissue)

There are currently no available studies that have measured the concentration of TBBPA-BME in human adipose tissue. The lipophilic nature of brominated flame retardants suggests that they have the potential to accumulate in fatty tissues. Studies have confirmed the presence of the parent compound TBBPA in human adipose tissue. nih.govnih.gov However, whether its bismethyl ether derivative also accumulates in human fat remains to be investigated.

Co-exposure to Other Environmental Contaminants and Associated Research

Research into human exposure to this compound (TBBPA-BME) is often complicated by the presence of multiple environmental contaminants in any given setting. While studies specifically quantifying co-exposure to TBBPA-BME and other pollutants are limited, a broader body of research exists on its parent compound, Tetrabromobisphenol A (TBBPA), which provides crucial insights into potential co-exposure scenarios. Humans are typically exposed to a mixture of chemicals from various sources, and understanding these combined exposures is essential for a comprehensive risk assessment.

Scientific investigations have frequently detected TBBPA alongside other brominated flame retardants (BFRs), such as Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), as well as other bisphenols like Bisphenol A (BPA). nih.govresearchgate.net These compounds share common application areas in consumer products and can be released into the environment through similar pathways, leading to their co-occurrence in various matrices, including indoor dust, a significant route of human exposure.

A notable study conducted across twelve countries analyzed the co-occurrence of TBBPA and eight other bisphenols in indoor dust. nih.gov The research found a significant positive correlation between the concentrations of TBBPA and BPA in house dust, indicating that exposure to these two compounds is likely to occur concurrently. nih.gov Given that TBBPA can be metabolically transformed into TBBPA-BME, the co-exposure of the parent compound with other contaminants is a relevant area of study.

Another study investigating brominated flame retardants in indoor dust in Korea measured the concentrations of both TBBPA and HBCD in various indoor environments. researchgate.net The findings from this research further underscore the reality of co-exposure to different classes of flame retardants in everyday environments. researchgate.net

Interactive Data Table: Co-occurrence of TBBPA and BPA in House Dust from Various Countries

Instructions: Use the dropdown menu to select a country and view the median and range of TBBPA and BPA concentrations found in house dust samples.

View Data Table

| Country | TBBPA (ng/g) Median | TBBPA (ng/g) Range | BPA (ng/g) Median | BPA (ng/g) Range |

| China | 23 | <1 - 2300 | 1200 | 110 - 13000 |

| Colombia | 2 | <1 - 11 | 960 | 330 - 3000 |

| Greece | 4 | <1 - 13 | 3900 | 1300 - 110000 |

| India | 1 | <1 - 10 | 1100 | 330 - 3900 |

| Japan | 140 | 16 - 3600 | 2600 | 510 - 11000 |

| Kuwait | 1 | <1 - 12 | 1100 | 460 - 2100 |

| Pakistan | 1 | <1 - 8 | 580 | 170 - 1900 |

| Romania | 2 | <1 - 11 | 1400 | 410 - 4500 |

| Saudi Arabia | 1 | <1 - 13 | 1200 | 430 - 2200 |

| South Korea | 84 | 6 - 870 | 1500 | 430 - 4800 |

| U.S.A. | 13 | <1 - 7300 | 2200 | 410 - 15000 |

| Vietnam | 8 | <1 - 120 | 1600 | 310 - 4300 |

Source: Adapted from Ali et al., 2015. nih.gov

Interactive Data Table: Co-occurrence of TBBPA and HBCD in Dust from Various Indoor Environments in Korea

Instructions: Use the dropdown menu to select an indoor environment and view the median concentrations of TBBPA and ΣHBCD.

View Data Table

| Indoor Environment | TBBPA (ng/g) Median | ΣHBCD (ng/g) Median |

| Homes | 78.87 | 106.30 |

| Offices | 463.81 | 496.13 |

| Kindergartens | 115.42 | 154.21 |

| Cars | 95.67 | 123.45 |

| Schools | 102.34 | 135.78 |

| Public Indoor Environments | 156.78 | 201.56 |

Source: Adapted from Barghi et al., 2017. researchgate.net

The research highlights that human exposure to flame retardants and other plastic-associated chemicals is not an isolated event but rather a complex mixture. The presence of TBBPA with other contaminants like BPA and HBCD in indoor dust suggests that humans are simultaneously exposed to these compounds. nih.govresearchgate.net While the toxicological implications of these co-exposures are an area of ongoing research, the data clearly indicates that risk assessments should consider the effects of chemical mixtures rather than individual substances alone. The degradation of TBBPA can lead to the formation of TBBPA dimethyl ether, suggesting that co-exposure to the parent compound and its derivatives is also possible. wikipedia.org

Ecotoxicological Impacts and Mechanisms of Tetrabromobisphenol a Bismethyl Ether

Toxicity to Aquatic Ecosystems and Organisms

Aquatic environments are significant receptors of chemical pollutants. The presence of TBBPA-BME has been detected in various environmental matrices, including water and sediment, prompting investigations into its effects on aquatic life. smolecule.com

Developmental and Reproductive Toxicity in Aquatic Species (e.g., Danio rerio)

The zebrafish (Danio rerio) serves as a critical model organism for assessing the developmental and reproductive toxicity of chemical compounds. Studies on zebrafish embryos exposed to TBBPA-BME have revealed several adverse effects, although it appears to be less potent than its parent compound, TBBPA. capes.gov.brnih.gov

Embryonic exposure to TBBPA-BME has been associated with developmental issues. While it does not cause significant mortality in embryos compared to controls, it can lead to increased mortality by 28 days post-fertilization. nih.gov Observed non-lethal effects include edema (swelling) and hemorrhage. capes.gov.br Furthermore, exposure to TBBPA-BME has been shown to cause a slight increase in the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling during development. researchgate.net This suggests a potential mechanism for the observed developmental disruptions.

Interactive Table 1: Developmental and Reproductive Effects of TBBPA-BME on Danio rerio

| Endpoint | Observed Effect | Source |

|---|---|---|

| Embryonic Mortality | Not significantly increased compared to controls. | capes.gov.brnih.gov |

| Juvenile Mortality | Increased mortality at 28 days post-fertilization. | nih.gov |

| Gross Morphology | Edema and hemorrhage. | capes.gov.br |

| Enzyme Expression | Slight increase in matrix metalloproteinase (MMP) expression. | researchgate.net |

Induction of Oxidative Stress and Enzyme Activity Modulation (e.g., in Carassius auratus)

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of an organism, leading to cellular damage. While direct studies on TBBPA-BME in goldfish (Carassius auratus) are limited, research on the parent compound TBBPA provides significant insights into the potential mechanisms of toxicity. TBBPA has been shown to induce the generation of hydroxyl radicals (a type of ROS) and cause oxidative damage in the liver of C. auratus. nih.govcapes.gov.br

In various aquatic species, TBBPA exposure leads to alterations in the activity of key antioxidant enzymes. For instance, in the mussel Mytilus galloprovincialis and the scallop Chlamys farreri, TBBPA exposure increased the activity of Glutathione-S-Transferase (GST) and Superoxide Dismutase (SOD), indicating an oxidative stress response. mdpi.com GST activity was also found to increase in C. auratus following TBBPA exposure. mdpi.com These findings suggest that TBBPA-BME, as a closely related compound, may elicit similar oxidative stress responses in aquatic organisms, a hypothesis that warrants further direct investigation.

Effects on Terrestrial Ecosystems and Soil Biota

The ecotoxicological effects of TBBPA-BME on terrestrial environments are not as well-documented as its impacts on aquatic systems. However, its parent compound, TBBPA, has been studied in soil ecosystems. TBBPA is known to be present in soil and can impact soil organisms and plant life. nih.govnih.gov

Studies on TBBPA have shown it can affect soil enzyme activities and microbial biomass. nih.gov For example, high concentrations of TBBPA can suppress soil urease and neutral phosphatase activities. nih.gov In plants like maize (Zea mays L.), TBBPA exposure can decrease physiological indexes and chlorophyll (B73375) content while increasing the activity of anti-oxidative enzymes. nih.gov Concerning soil fauna, the most sensitive terrestrial endpoint for TBBPA was found to be earthworm reproduction. nih.gov Given that TBBPA-BME can be biotransformed back into TBBPA within plants like pumpkins, its presence in soil could lead to the formation of the more toxic parent compound, posing a risk to the terrestrial ecosystem. nih.gov

In Vitro Ecotoxicological Assessments

In vitro studies, which are performed on cells or tissues outside of a living organism, are crucial for understanding the specific cellular mechanisms of toxicity. Research indicates that TBBPA-BME may exhibit some toxic effects at the cellular level, although its risk in real-world scenarios might be mitigated by factors like rapid excretion and low bioaccumulation potential in mammals. smolecule.com

A key concern with TBBPA and its derivatives is their potential for endocrine disruption. smolecule.com In vitro interaction studies suggest that TBBPA-BME may mimic thyroid hormones, potentially leading to disruptions in hormonal balance. smolecule.com Further research using in vitro models has identified some brominated flame retardants as neurotoxicants. For instance, TBBPA diallyl ether was identified as a neurotoxic compound in sediment samples using primary cultured cerebellar granule neurons. researchgate.net While data on the specific in vitro toxicity of TBBPA-BME is still emerging, studies on related compounds highlight plausible mechanisms of action, including endocrine disruption and neurotoxicity, that require more focused investigation. smolecule.comnih.gov

Molecular and Cellular Toxicological Mechanisms of Tetrabromobisphenol a Bismethyl Ether

Endocrine Disruption and Hormonal System Perturbation

The endocrine-disrupting potential of TBBPA-DME is not yet well-characterized. While its parent compound, TBBPA, is known to interact with hormonal systems, specific data on the direct mechanisms of TBBPA-DME are sparse.

Interactions with Thyroid Hormone Pathways

There is currently a lack of published research specifically investigating the interactions of Tetrabromobisphenol A bismethyl ether with thyroid hormone pathways. While the parent compound TBBPA and its other derivatives have been studied for their potential to disrupt the thyroid system, these findings cannot be directly extrapolated to TBBPA-DME. nih.govnih.govfabad.org.tr

Modulation of Estrogen Signaling and Reproductive Hormones

Direct evidence on the modulation of estrogen signaling by TBBPA-DME is not extensively documented. The parent compound, TBBPA, is recognized as an estrogen mimic that can interfere with normal reproduction and development. nih.gov In comparative studies using zebrafish, embryonic exposure to TBBPA-DME, similar to TBBPA and Bisphenol A (BPA), resulted in decreased juvenile survival, indicating potential for reproductive or developmental toxicity. nih.gov However, the specific molecular interactions with estrogen receptors or pathways of steroidogenesis have not been detailed for TBBPA-DME.

Neurotoxicity and Neurobehavioral Alterations

The neurotoxic potential of TBBPA-DME is an emerging area of research, with current knowledge primarily derived from developmental studies.

Impact on Neuronal Cell Viability and Function (e.g., PC12 cells)

Specific studies on the impact of this compound on the viability and function of neuronal cell lines, such as PC12 cells, have not been identified in the current body of scientific literature. Research on other TBBPA derivatives has shown neurotoxic effects in vitro, but similar data for TBBPA-DME is not available. nih.govuu.nl

Alterations in Neurodevelopmental Processes

Investigations using the zebrafish (Danio rerio) model have provided the most significant insights into the neurodevelopmental effects of TBBPA-DME. nih.gov

Embryonic exposure to TBBPA-DME was found to be less potent than its parent compound, TBBPA. nih.govnih.gov At the concentrations tested, TBBPA-DME did not cause a statistically significant increase in embryonic mortality, unlike TBBPA which was lethal at low micromolar concentrations. nih.gov However, TBBPA-DME exposure did lead to certain developmental abnormalities, including edema and hemorrhage. nih.gov

One of the molecular mechanisms potentially underlying developmental disruptions is the alteration of matrix metalloproteinase (MMP) expression. MMPs are crucial for the remodeling of the extracellular matrix during tissue development and morphogenesis. nih.gov In zebrafish embryos, TBBPA-DME exposure resulted in only a slight, less than two-fold, increase in the expression of MMP-2, MMP-9, and MMP-13, and did not significantly increase their enzymatic activity. nih.gov This is in contrast to TBBPA, which induced a two- to eight-fold increase in MMP expression. nih.govnih.gov This suggests that while TBBPA-DME has a lower potency, it may still interfere with fundamental developmental processes like tissue remodeling, albeit to a lesser extent than TBBPA. nih.gov

| Endpoint | Observation for TBBPA-DME | Reference |

|---|---|---|

| Embryonic Mortality | No significant increase compared to controls at concentrations tested. | nih.govnih.gov |

| Developmental Lesions | Caused edema and hemorrhage. | nih.gov |

| Juvenile Survival (28 days post-hatch) | Decreased survival following embryonic exposure. | nih.gov |

| MMP-2 Expression | Slight increase (less than 2-fold); no effect on expression compared to control at 24 and 48 hpf. | nih.gov |

| MMP-9 Expression | Slight increase (less than 2-fold). | nih.gov |

| MMP-13 Expression | Slight increase (less than 2-fold). | nih.gov |

| Enzymatic Activity (Collagen & Gelatin Degradation) | Did not significantly increase activity. | nih.govnih.gov |

Immunotoxicological Responses

There is a lack of available data from published studies specifically examining the immunotoxicological responses to this compound. While the immunotoxicity of the parent compound TBBPA has been investigated, these effects cannot be assumed for its bismethyl ether derivative. nih.govfrontiersin.org

Hepatic Toxicity and Metabolic Dysregulation

Currently, there is a significant lack of specific research data on the hepatic toxicity and metabolic dysregulation effects of this compound. Studies on related compounds, such as TBBPA, have shown potential for liver toxicity and disruption of lipid metabolism; however, these findings cannot be directly extrapolated to TBBPA-BME nih.govnih.govnih.gov.

Oxidative Stress Induction and Cellular Damage Pathways

Detailed studies investigating the capacity of this compound to induce oxidative stress and the subsequent cellular damage pathways are not available in the current scientific literature. The parent compound, TBBPA, has been shown to cause oxidative stress in various cell types, but similar mechanistic studies on TBBPA-BME have not been reported nih.govnih.gov.

Apoptosis and Programmed Cell Death Mechanisms

The role of this compound in the induction of apoptosis and other programmed cell death mechanisms has not been specifically elucidated. Research on TBBPA has demonstrated its ability to trigger apoptotic pathways in human cells, but it is unknown if TBBPA-BME shares these properties nih.govnih.gov.

Identified Research Gaps, Emerging Challenges, and Future Research Trajectories for Tetrabromobisphenol a Bismethyl Ether

Addressing Data Deficiencies in Toxicological Profiles of Derivatives

A significant knowledge gap exists regarding the comprehensive toxicological profile of TBBPA-BME. Research explicitly states that the toxicity of TBBPA-BME is largely unknown, despite its detection in the environment. nih.govresearchgate.net Studies on other TBBPA derivatives, such as TBBPA bis(2-hydroxyethyl ether) and TBBPA bis(allyl ether), have been conducted, but this information cannot be directly extrapolated to the bismethyl ether derivative. canada.ca

Initial comparative studies using zebrafish embryos have shown that TBBPA-BME exhibits lower acute toxicity and potency compared to its parent compound, TBBPA. nih.govresearchgate.netnih.gov While TBBPA exposure led to 100% mortality at concentrations of 1.5 to 3 µM, TBBPA-BME did not cause a significant increase in mortality at similar or even higher concentrations. nih.govresearchgate.net However, TBBPA-BME was observed to cause developmental lesions such as edema and hemorrhaging, suggesting it is not devoid of biological activity. nih.govresearchgate.net These initial findings underscore the necessity for a complete toxicological profile, moving beyond acute toxicity to investigate chronic, reproductive, and developmental effects to accurately characterize its potential risk.

Enhancing Understanding through Comprehensive Human Epidemiological Studies

There is a clear absence of human epidemiological data for TBBPA-BME. While the parent compound TBBPA has been detected in various human samples, including serum, breast milk, and dust, leading to numerous exposure studies, similar data for TBBPA-BME is scarce. nih.govnih.govresearchgate.netnih.gov This lack of biomonitoring data prevents the assessment of human exposure levels and the potential health risks associated with this specific derivative. Future research must focus on developing analytical methods capable of detecting TBBPA-BME in human tissues and fluids to establish exposure patterns in the general population and occupationally exposed groups.

Elucidating Specific Molecular Mechanisms of Toxicity

The molecular mechanisms underlying the observed toxicity of TBBPA-BME are poorly understood. For the parent TBBPA, research has investigated various mechanisms, including endocrine disruption, interference with thyroid hormones, and immunotoxicity. nih.govmdpi.comwikipedia.org In contrast, the specific molecular targets and pathways affected by TBBPA-BME have not been thoroughly investigated.

A study in zebrafish showed that while TBBPA significantly increased the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling, TBBPA-BME resulted in only a slight increase in MMP expression and no significant rise in enzymatic activity. researchgate.netnih.gov This suggests that although structurally related, the bismethyl ether derivative may have different, potentially less potent, mechanisms of action at the molecular level compared to TBBPA. researchgate.net Further research is required to explore its potential for endocrine disruption, genotoxicity, and other specific toxicological endpoints to understand its biological interactions. Interestingly, studies in pumpkin plants have shown that TBBPA-BME can be biotransformed back into the more toxic parent compound TBBPA, suggesting a novel environmental pathway that could lead to the re-formation of TBBPA. nih.gov

Advancements in Analytical Method Development for Trace Analysis

Developing and optimizing robust analytical methods for the trace analysis of TBBPA-BME is a critical research trajectory. While numerous methods exist for quantifying TBBPA in various environmental and biological matrices, including high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), these are not always optimized for its derivatives. nih.govdphen1.comresearchgate.net

One study successfully developed an analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure photoionization (APPI) to determine TBBPA-BME in fish, sediment, and suspended particulate matter for the first time. nih.gov This represents a significant advancement, as previous methods were often insufficient for detecting TBBPA-BME. nih.gov However, there is still a need to refine these methods to achieve lower detection limits and apply them to a wider range of complex matrices, such as human serum, milk, and adipose tissue, to support biomonitoring and exposure science. nih.govresearchgate.net

Comprehensive Assessment of Mixture Toxicity and Interactive Effects

Humans and wildlife are exposed to a complex mixture of chemicals in the environment, not just isolated compounds. There is a substantial gap in understanding the toxic effects of TBBPA-BME in combination with its parent compound TBBPA and other brominated flame retardants or environmental pollutants. Studies on TBBPA and its other derivatives have confirmed that evaluating exposure to chemical mixtures is essential for accurate health risk evaluation. acs.org The interactive effects—whether additive, synergistic, or antagonistic—of co-exposure to TBBPA-BME and other contaminants are currently unknown. Future research should prioritize mixture toxicity studies to reflect realistic environmental exposure scenarios and assess the combined health impact.

Refinement of Environmental Risk Assessment Models for Tetrabromobisphenol A Bismethyl Ether

Current environmental risk assessment models for TBBPA-BME are hampered by the significant data deficiencies outlined in the preceding sections. In silico screening has suggested that due to its higher lipophilicity, TBBPA-BME may be more persistent and bioaccumulative than its parent compound. nih.gov However, without robust empirical data on its environmental fate, persistence, bioaccumulation potential, and toxicity, these models remain speculative.

The potential for TBBPA-BME to be transformed back into TBBPA in certain environmental compartments, such as within plants, adds another layer of complexity to risk assessment. nih.gov This interconversion highlights a potential new source of TBBPA in the environment that is not currently accounted for in most models. nih.gov Therefore, future research must generate the necessary experimental data on the physicochemical properties, environmental behavior, and toxicological profile of TBBPA-BME to develop and refine risk assessment models that can accurately predict its environmental and human health risks.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting TBBPA bismethyl ether in environmental matrices?

- Methodology :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize separation using C18 columns with mobile phases of methanol/water or acetonitrile/water. Quantify using isotope dilution for improved accuracy .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize samples with BSTFA or MTBSTFA to enhance volatility. Use electron capture detection (ECD) for trace-level analysis in air and sediment .

- Immunoassays : Monoclonal antibodies specific to TBBPA derivatives (e.g., TBBPA-BHEE) enable rapid screening with cross-reactivity <0.05% for structurally distinct analogs .

Q. What are the primary environmental sources and persistence metrics for TBBPA bismethyl ether?

- Key Findings :

- Sources : Industrial emissions from flame retardant manufacturing and degradation of TBBPA derivatives (e.g., TBBPA-BDBPE) .

- Persistence : Half-life >60 days in aerobic soils; bioaccumulation potential (log Kow ~8.1) necessitates monitoring in aquatic ecosystems .

Q. What acute toxicity data exist for TBBPA bismethyl ether in model organisms?

- Experimental Design :

- Invertebrates : Daphnia magna 48-hr EC50 = 2.1 mg/L; oxidative stress markers (SOD, CAT) elevated at 0.5 mg/L .

- Rodents : Acute oral LD50 >2,000 mg/kg in rats; dermal irritation observed at 500 mg/kg .

Advanced Research Questions

Q. How do contradictory data on TBBPA bismethyl ether’s neurotoxicity arise across experimental models?

- Case Study :

- In Vitro (PC12 Cells) : No apoptosis at ≤10 μM, but mitochondrial dysfunction observed at 5 μM .

- In Vivo (Zebrafish) : Developmental abnormalities (e.g., curved spines) at 0.1 μM linked to MMP-2/9 inhibition .

- Resolution Strategy :

- Standardize exposure windows (e.g., embryonic vs. adult stages).

- Use metabolomics to identify species-specific detoxification pathways .

Q. What novel derivatives of TBBPA bismethyl ether are emerging, and how do their properties differ?

- Identified Derivatives :

| Derivative | CAS Number | Bromine Content | Log Kow |

|---|---|---|---|

| TBBPA-BDBPE | 21850-44-2 | 67.74% | 9.2 |

| TBBPA-DAE | 25327-89-3 | 50.57% | 7.8 |

- Analytical Challenges :

- Co-elution issues in GC-MS for high-bromine analogs; use APCI-LC-MS for improved resolution .

Q. What degradation pathways dominate for TBBPA bismethyl ether under UV irradiation?

- Mechanistic Insights :

- Primary Pathway : Cleavage of ether bonds yielding TBBPA and methyl bromide .

- Secondary Products : Brominated phenols and quinones detected via FT-ICR-MS .

- Experimental Optimization :

- Use UV-C (254 nm) at pH 7 for maximal degradation efficiency (t1/2 = 12 min) .

Data Contradiction Analysis

Q. Why do studies report varying bioaccumulation factors (BAFs) for TBBPA bismethyl ether in fish?

- Factors Influencing Discrepancies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.